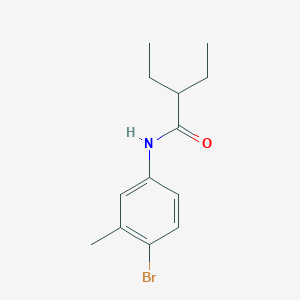
N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the field of scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.36 g/mol. Etofenamate is known for its anti-inflammatory, analgesic, and antipyretic properties, which make it a valuable tool in various biomedical applications.
Mecanismo De Acción
Etofenamate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By blocking COX activity, N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide reduces inflammation, pain, and fever.
Biochemical and physiological effects:
Etofenamate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of cytokines and chemokines, which are involved in the inflammatory response. Etofenamate has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etofenamate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has well-characterized pharmacological properties. However, N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide can be toxic at high concentrations, and its effects on certain cell types and tissues are not well understood.
Direcciones Futuras
There are several future directions for research involving N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide. One area of interest is the development of new NSAIDs with improved efficacy and reduced toxicity. Another area of interest is the study of N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide's effects on specific cell types and tissues, such as cancer cells and the central nervous system. Additionally, N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide could be used as a tool to study the role of inflammation in various diseases, such as arthritis, cancer, and Alzheimer's disease.
Conclusion:
In conclusion, N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide, or N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide, is a valuable tool in scientific research due to its anti-inflammatory and analgesic properties. It has been extensively used to study the effects of NSAIDs on the immune system, as well as their potential use in treating various diseases. While N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide has several advantages for use in lab experiments, its toxicity at high concentrations and effects on certain cell types and tissues must be taken into consideration. Future research involving N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide could lead to the development of new NSAIDs with improved efficacy and reduced toxicity, as well as a better understanding of the role of inflammation in various diseases.
Métodos De Síntesis
Etofenamate can be synthesized through the reaction of 3-ethoxyaniline with 2,3-dimethoxybenzoyl chloride in the presence of a suitable base. The reaction yields N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide as a white crystalline solid that can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Etofenamate has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Etofenamate has also been used to study the effects of NSAIDs on the immune system, as well as their potential use in treating various diseases.
Propiedades
Fórmula molecular |
C17H19NO4 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO4/c1-4-22-13-8-5-7-12(11-13)18-17(19)14-9-6-10-15(20-2)16(14)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
Clave InChI |
QKZVPENQYGPNJH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC |
SMILES canónico |
CCOC1=CC=CC(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290855.png)




![N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B290861.png)



![Dimethyl 5-[(2-ethylbutanoyl)amino]isophthalate](/img/structure/B290866.png)



